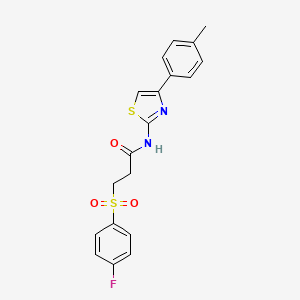
3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide" typically involves reactions between amine derivatives and sulfonyl chlorides or through condensation reactions that form the thiazole ring. These methodologies have been applied in the preparation of various derivatives, demonstrating high yields and the versatility of synthetic routes for sulfonamide and thiazole-containing compounds (He, Tan, Ni, & Hu, 2015).
Molecular Structure Analysis
Structural characterization is crucial for understanding the chemical behavior of such compounds. Single-crystal X-ray diffraction is often employed to determine the molecular geometry precisely. For compounds within this category, studies have shown that they can exhibit planar conformations around the thiazole ring, with varying orientations of the sulfonamide group depending on the substitution pattern (Kumarasinghe, Hruby, & Nichol, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A compound closely related to the requested chemical, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was discovered as a novel p110alpha inhibitor with potential use in cancer therapeutics. This compound showed potent p110alpha inhibitory activity and selectivity over other PI3K isoforms. It also inhibited cell proliferation in vitro and suppressed tumor growth in a mouse model (Hayakawa et al., 2007).
Antimicrobial and Antitubercular Agents
- Novel sulfonyl derivatives containing the isopropyl thiazole moiety, similar in structure to the compound , exhibited significant antibacterial and antifungal activities. Some of these compounds were identified as excellent antitubercular molecules when compared to isoniazid, a first-line drug for tuberculosis (Kumar et al., 2013).
Anticancer Activity
- A related derivative, 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide, was investigated for its biological activity, including antimicrobial, antioxidant, and cytotoxic properties. This research highlights the potential of similar compounds in medical applications, particularly in treating various cancers (Zaky et al., 2016).
PI3 Kinase Inhibition
- Another compound, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, displayed potent PI3 kinase p110alpha inhibitory activity. This suggests that compounds with similar structural features may hold promise in cancer treatment by targeting specific enzymes involved in cell proliferation (Hayakawa et al., 2007).
Electrophilic Modification
- The electrochemical polymerization and characterization of poly(3-(4-fluorophenyl)thiophene), a chemical with a similar moiety, was studied in different solvents. This research contributes to the understanding of the chemical's behavior in various environments, which is crucial for its potential application in materials science (Naudin et al., 2002).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-13-2-4-14(5-3-13)17-12-26-19(21-17)22-18(23)10-11-27(24,25)16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIJOWDKRBHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)
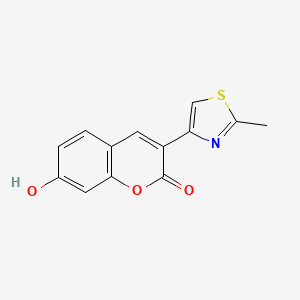
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)

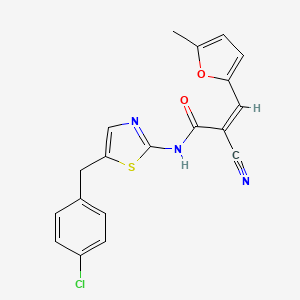
![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)
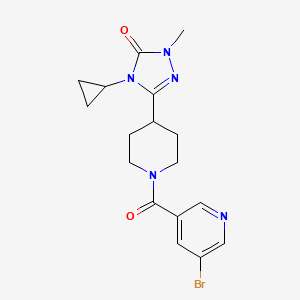
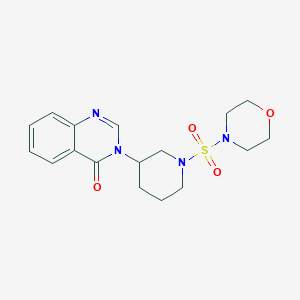
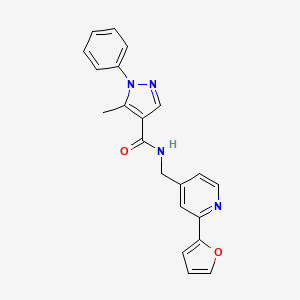

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)